molecular formula C13H20ClNO B1664796 Valerophenone, 2-ethylamino-, hydrochloride CAS No. 18268-16-1

Valerophenone, 2-ethylamino-, hydrochloride

Cat. No.: B1664796
CAS No.: 18268-16-1
M. Wt: 241.76 g/mol
InChI Key: QQAHEGDXEXIQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valerophenone, 2-ethylamino-, hydrochloride is a synthetic cathinone, a class of psychoactive compounds commonly used in scientific research. It is an analog of ethcathinone, differing by having a propyl group rather than a methyl group at the α position. The molecular formula of this compound is C13H20ClNO, and it is known for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valerophenone, 2-ethylamino-, hydrochloride typically involves the acylation of benzene using valeryl chloride. Another method involves the reaction of 2-bromo-valerophenone in tetrahydrofuran (THF) with 2-pyrrolidinone in a 15% sodium methoxide methanol solution.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Valerophenone, 2-ethylamino-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce halogenated derivatives .

Scientific Research Applications

Valerophenone, 2-ethylamino-, hydrochloride has several scientific research applications:

    Analytical Chemistry: Used as a reference standard for calibrating instruments and validating methods.

    Forensic Chemistry and Toxicology: Used to identify and quantify synthetic cathinones in biological specimens, aiding in drug abuse investigations.

    Pharmacology: Studied for its potential anticholinergic activity, contributing to the understanding of its therapeutic and toxicological properties.

Comparison with Similar Compounds

Similar Compounds

    Ethcathinone: Differs by having a methyl group at the α position instead of a propyl group.

    Mephedrone: Another substituted cathinone with different substituents on the phenyl ring.

    Methylone: A substituted cathinone with a methylenedioxy group on the phenyl ring.

Uniqueness

Its propyl group at the α position distinguishes it from other similar compounds, affecting its interaction with biological targets and its overall effects.

Biological Activity

Valerophenone, 2-ethylamino-, hydrochloride, is a synthetic cathinone that has garnered attention in pharmacological research due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16ClNO\text{C}_{11}\text{H}_{16}\text{ClN}O. Its structure features a phenyl group attached to a pentanone chain with an ethylamino group at the second position. This configuration classifies it among substituted cathinones, which are known for their interaction with monoamine transporters in the brain.

Target of Action : The primary targets for this compound are monoamine transporters, particularly those responsible for dopamine and norepinephrine reuptake.

Mode of Action : As a central nervous system stimulant, this compound is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other psychoactive substances within the cathinone class.

Biochemical Pathways

The interactions of Valerophenone with neurotransmitter systems can lead to various biochemical effects:

  • Dopamine Uptake Inhibition : Studies indicate that Valerophenone significantly inhibits dopamine uptake, enhancing dopaminergic signaling.
  • Gene Expression Changes : Acute administration has been shown to increase Arc gene expression in specific brain regions (ventral striatum and dorsal striatum) within two hours post-administration. This suggests potential implications for neuroplasticity and behavioral responses.

Case Studies and Experimental Evidence

  • Psychoactive Effects : Research has documented the psychoactive effects of Valerophenone in animal models, highlighting its stimulant properties similar to other synthetic cathinones. These effects are characterized by increased locomotor activity and heightened alertness.
  • Therapeutic Potential : Preliminary studies suggest that compounds like Valerophenone may have therapeutic applications in treating neurological disorders due to their influence on neurotransmitter systems. However, further investigation is needed to validate these potential uses .
  • Comparative Analysis : A comparative study of various synthetic cathinones indicated that Valerophenone exhibited potent dopamine transporter (DAT) inhibition compared to its structural analogs, suggesting a stronger psychoactive profile.

Data Table: Comparative Biological Activity

Compound NameDopamine Uptake InhibitionNorepinephrine Uptake InhibitionPsychoactive Effects
Valerophenone, 2-ethylamino-, HClHighModerateYes
4-MethylcathinoneModerateHighYes
MephedroneHighHighYes

Properties

IUPAC Name

2-(ethylamino)-1-phenylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11;/h5-7,9-10,12,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGZMBSFAGAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939605
Record name 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18268-16-1
Record name alpha-Ethylaminopentiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-ETHYLAMINOPENTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUH35147A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valerophenone, 2-ethylamino-, hydrochloride
Reactant of Route 2
Valerophenone, 2-ethylamino-, hydrochloride
Reactant of Route 3
Valerophenone, 2-ethylamino-, hydrochloride
Reactant of Route 4
Valerophenone, 2-ethylamino-, hydrochloride
Reactant of Route 5
Reactant of Route 5
Valerophenone, 2-ethylamino-, hydrochloride
Reactant of Route 6
Reactant of Route 6
Valerophenone, 2-ethylamino-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.